alpha-Tocopherol phosphate disodium salt

説明

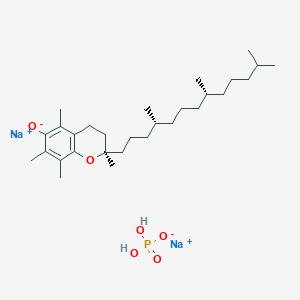

Alpha-Tocopherol phosphate disodium salt is a water-soluble analog of alpha-tocopherol, commonly known as vitamin E. This compound is a derivative of alpha-tocopherol, where the hydroxyl group is replaced by a phosphate group, making it more soluble in water. It is widely used as an antioxidant and is known for its ability to protect cell membranes from oxidative damage .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-tocopherol phosphate disodium salt typically involves the phosphorylation of alpha-tocopherol. This can be achieved through the reaction of alpha-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

Alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tocopheryl quinone derivatives.

Reduction: It can be reduced back to alpha-tocopherol under certain conditions.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Tocopheryl quinone derivatives.

Reduction: Alpha-tocopherol.

Substitution: Various substituted tocopherol derivatives.

科学的研究の応用

Biological Studies

Alpha-tocopherol phosphate disodium salt is extensively used in biological research to study its protective effects against oxidative stress. It has been shown to enhance cell viability and function in various in vitro and in vivo models.

- Case Study : In a study focusing on titanium prostheses, alpha-tocopherol phosphate demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, reducing bacterial adhesion and biofilm formation .

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

- Case Study : Animal models have shown that alpha-tocopherol phosphate can improve health outcomes by providing antioxidant protection at low to moderate doses while potentially exhibiting adverse effects at high doses.

Cosmetic Industry

Due to its skin-conditioning properties, alpha-tocopherol phosphate is utilized in cosmetic formulations to enhance skin health and provide antioxidant benefits.

- Application Example : It is incorporated into creams and lotions for its ability to stabilize formulations while offering protective benefits against environmental stressors .

Biochemical Properties

作用機序

Alpha-Tocopherol phosphate disodium salt exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cell membranes from oxidative damage. The compound is also believed to modulate various signaling pathways involved in inflammation and cell survival. Its molecular targets include enzymes involved in oxidative stress response and cell signaling molecules .

類似化合物との比較

Similar Compounds

Alpha-Tocopherol: The parent compound, which is lipid-soluble and widely used as an antioxidant.

Alpha-Tocopherol acetate: An esterified form of alpha-tocopherol, used in dietary supplements and skincare products.

Alpha-Tocopherol succinate: Another esterified form, known for its potential anti-cancer properties.

Uniqueness

Alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to its lipid-soluble counterparts. Additionally, its phosphate group provides distinct biochemical properties, making it a valuable compound for various scientific and industrial applications .

生物活性

Alpha-tocopherol phosphate disodium salt (α-TP) is a water-soluble derivative of vitamin E, known for its antioxidant properties. This compound is increasingly recognized for its biological activity, particularly in neutralizing reactive oxygen species (ROS) and protecting cellular structures from oxidative damage. This article explores the biochemical mechanisms, cellular effects, and potential therapeutic applications of α-TP, supported by data tables and relevant case studies.

Target of Action

α-TP primarily targets oxidative stress pathways by interacting with ROS. Its ability to neutralize free radicals prevents oxidative damage to lipids, proteins, and DNA, which are critical for maintaining cellular integrity and function.

Biochemical Pathways

The compound enhances the activity of various enzymes involved in antioxidant defense, including superoxide dismutase, catalase, and glutathione peroxidase. By donating electrons to free radicals, α-TP mitigates oxidative stress and supports cellular metabolism.

Cellular Effects

Influence on Cell Signaling

α-TP modulates key signaling pathways such as Nrf2 and NF-κB. Activation of the Nrf2 pathway leads to increased expression of antioxidant response elements (AREs), enhancing cellular defenses against oxidative stress. Conversely, inhibition of the NF-κB pathway reduces inflammation, promoting cell survival .

Impact on Cell Viability

Studies have demonstrated that α-TP can protect keratinocytes from UVA1-induced cell death by scavenging ROS. For instance, in HaCaT keratinocyte models, α-TP exhibited protective effects against oxidative damage caused by UVA radiation .

Comparative Antioxidant Activity

A series of assays have been conducted to evaluate the antioxidant capacity of α-TP compared to other antioxidants:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Alpha-Tocopherol | 19 | Single Electron Transfer (SET) |

| Ascorbic Acid | 24 | SET |

| Alpha-Tocopherol Phosphate | 1038 | Poor activity via SET |

These findings indicate that while α-TP has some antioxidant properties, it is significantly less effective than its fat-soluble counterparts like alpha-tocopherol and ascorbic acid in direct free radical scavenging .

Pharmacokinetics and Bioavailability

Research has shown that α-TP is absorbed more rapidly than other forms of tocopherol. In a study involving swine, α-TP demonstrated a faster appearance rate in plasma compared to tocopherol acetate (TAc), suggesting better bioavailability as a precursor to active vitamin E . However, the overall effectiveness in increasing circulating vitamin E levels was not significantly superior to TAc .

Case Studies and Research Findings

-

Photoprotection Against UVA1 Radiation

A study investigated the protective effects of α-TP against UVA1-induced cell death in keratinocytes. The results indicated that α-TP effectively reduced cell viability loss compared to untreated controls, highlighting its potential role in photoprotection . -

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of α-TP against biofilm formation on titanium prostheses. The results showed that α-TP significantly inhibited bacterial adhesion and biofilm development from strains such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in preventing infections related to medical implants . -

Impact on Glutathione Levels

Research demonstrated that α-TP could enhance intracellular glutathione levels in keratinocytes, further supporting its role as an antioxidant agent within cells .

特性

IUPAC Name |

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSAZAABCQIFP-TXSQEWSBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920047 | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-45-7 | |

| Record name | EINECS 292-690-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。